molecular formula C9H16F3NO B1464160 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol CAS No. 1183914-45-5

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol

Cat. No.: B1464160
CAS No.: 1183914-45-5
M. Wt: 211.22 g/mol
InChI Key: GVWLJCHXLFVGBR-UHFFFAOYSA-N
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Description

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol is a useful research compound. Its molecular formula is C9H16F3NO and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Trifluoromethyl Compounds

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol, as a chemical compound, participates in the synthesis of various organic and heterocyclic compounds, especially those containing a trifluoromethyl group. For example, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one from related precursors demonstrates the compound's role in creating highly functionalized intermediates for further chemical transformations (Fadeyi & Okoro, 2008).

Molecular Recognition and Catalysis

The compound and its derivatives are used in molecular recognition processes, where their ability to discriminate between different isomers through methods like NMR or fluorescence spectroscopy is highly valued. This capability is crucial for the quantitative determination of isomers in various applications, from pharmaceuticals to materials science, showing its versatility and utility in scientific research (Khanvilkar & Bedekar, 2018).

Development of Schiff Base Ligands

In coordination chemistry, this compound derivatives have been used to develop novel Schiff base ligands. These ligands are then reacted with metal ions to create complexes with potential applications in catalysis, molecular recognition, and as part of materials with specific electronic or optical properties. This illustrates the compound's role in the synthesis of materials with potential utility in various advanced technologies (Ikram et al., 2015).

Stereochemistry and Conformational Studies

The compound's derivatives have been studied for their stereochemistry and conformational behavior, providing insights into the relationship between molecular structure and physical properties. These studies are essential for understanding how modifications at the molecular level can influence the overall behavior of a compound, with implications for the design of drugs, materials, and functional chemicals (Jones et al., 2016).

Synthesis of Spiro Compounds

Additionally, this compound is involved in the synthesis of spiro compounds, which are valuable in various fields, including pharmaceuticals and materials science. The ability to create complex molecular architectures from relatively simple starting materials showcases the compound's utility in advanced organic synthesis and its potential for creating novel molecules with unique properties (Balbolov et al., 2005).

Safety and Hazards

While specific safety and hazard information for 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol is not available, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be worn and adequate ventilation should be ensured when handling this compound .

Properties

IUPAC Name

1-[(2,2,2-trifluoroethylamino)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c10-9(11,12)7-13-6-8(14)4-2-1-3-5-8/h13-14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWLJCHXLFVGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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